4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group and the chlorophenol moiety makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with thiourea and a halogenating agent under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts like palladium on carbon .
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, chlorinated phenols, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2,4-disubstituted thiazoles, such as:
- 4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine
- 2-Amino-1,3-thiazole derivatives
- 4-(4-Methyl-1,3-thiazol-2-yl)phenol .
Uniqueness
What sets 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol apart from these similar compounds is its unique combination of the thiazole ring with the chlorophenol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2OS |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-5(1-2-8(6)13)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChI Key |
HRMLERQJJRGYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.